molecular formula C19H15ClFNO3 B2882695 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097925-85-2

2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2882695
CAS No.: 2097925-85-2
M. Wt: 359.78
InChI Key: JVWYDCGEGKWVPA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel anticonvulsant therapies. This benzamide derivative features a 2-chloro-6-fluoro benzamide core linked to a furan-phenyl-ethanol scaffold, a structural motif prevalent in compounds with central nervous system (CNS) activity . The strategic inclusion of halogen and furan groups is known to influence the molecule's lipophilicity, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as a multimechanistic anticonvulsant agent. Its molecular architecture suggests it may be designed to retain broad-spectrum efficacy while aiming to avoid the formation of reactive metabolites associated with toxicity in earlier generation drugs, a key consideration in the development of safer neurotherapeutics . Researchers can utilize this high-quality compound to explore its mechanisms of action, which may include modulation of neuronal excitability through interaction with various receptor systems. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c20-14-3-1-4-15(21)18(14)19(24)22-11-16(23)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWYDCGEGKWVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Amide Coupling via Schotten-Baumann Reaction

This classical approach employs 2-chloro-6-fluorobenzoyl chloride and 2-amino-1-[4-(furan-2-yl)phenyl]ethanol under biphasic conditions:

Procedure :

  • Dissolve 2-amino-1-[4-(furan-2-yl)phenyl]ethanol (1.0 equiv) in a mixture of dichloromethane (DCM) and water (1:1 v/v).
  • Add 2-chloro-6-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Maintain vigorous stirring for 4–6 hours, then isolate the product via extraction with DCM.

Key Parameters :

  • Temperature : 0–5°C to minimize hydrolysis of the acyl chloride.
  • Base : Sodium bicarbonate (2.0 equiv) neutralizes HCl byproducts.
  • Yield : 68–72% after silica gel chromatography.

Limitations :

  • Competitive hydrolysis of the acyl chloride reduces efficiency.
  • Requires stringent pH control to prevent furan ring decomposition.

Method 2: Stepwise Construction of the Hydroxyethylamine Moiety

This modular approach synthesizes the amine fragment from readily available precursors:

Step 1: Synthesis of 4-(furan-2-yl)benzaldehyde

  • Procedure : Suzuki-Miyaura coupling of furan-2-ylboronic acid with 4-bromobenzaldehyde using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C.
  • Yield : 85–90%.

Step 2: Reductive Amination

  • React 4-(furan-2-yl)benzaldehyde with ethanolamine in the presence of NaBH₃CN (1.2 equiv) in methanol at 25°C.
  • Yield : 78% after recrystallization.

Step 3: Amide Bond Formation

  • Couple the resulting amine with 2-chloro-6-fluorobenzoyl chloride using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 0°C → 25°C.
  • Yield : 82%.

Method 3: Utilization of Protecting Groups for Enhanced Selectivity

To address the sensitivity of the β-hydroxy group during amidation:

Step 1: Silyl Protection

  • Treat 2-amino-1-[4-(furan-2-yl)phenyl]ethanol with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) in DMF.
  • Yield : 95%.

Step 2: Amide Coupling

  • React the protected amine with 2-chloro-6-fluorobenzoyl chloride under standard conditions.
  • Yield : 88%.

Step 3: Deprotection

  • Remove the TBDMS group using tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF.
  • Yield : 91%.

Optimization of Reaction Conditions

Solvent Screening for Amidation

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 92
THF 7.52 73 94
DMF 36.7 82 98
Acetonitrile 37.5 75 95

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.45–7.39 (m, 4H, furan + Ar-H)
  • δ 6.68 (dd, J = 3.2, 1.8 Hz, 1H, furan-H)
  • δ 4.12–4.05 (m, 1H, CH-OH)
  • δ 3.92 (br s, 1H, OH)

HRMS (ESI+) :

  • Calculated for C₁₉H₁₆ClFNO₃ [M+H]⁺: 376.0854
  • Found: 376.0856

HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Synthetic Methods

Method Steps Total Yield (%) Purity (%) Scalability
1 1 68–72 92–95 Moderate
2 3 53–58 97–99 High
3 3 75–80 98–99 High

Key Insight : Method 3, employing silyl protection, achieves the best balance of yield and purity, albeit with additional steps.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in the presence of catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Removal of halogen substituents.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues are identified based on shared benzamide cores, halogen substitutions, or hydroxyethyl/phenyl-furan side chains.

Compound Substituents Key Structural Differences Source
2-Chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide (Target) 2-Cl, 6-F on benzamide; 2-hydroxyethyl linked to 4-(furan-2-yl)phenyl Reference compound
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Additional cyano-hydroxybutenamido and isopropoxy groups on the benzamide Increased steric bulk and hydrogen-bonding potential
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Sulfamoyl and oxadiazole groups; furan-2-yl linked via oxadiazole Enhanced rigidity and potential protease inhibition via oxadiazole
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide Chiral hydroxyethylamine side chain with branched alkoxyphenyl group Stereochemical complexity; alkoxy group may influence membrane permeability
2-Chloro-6-methyl-N-phenylbenzamide Simpler benzamide with methyl substitution; lacks hydroxyethyl or furan groups Reduced polarity and potential for passive diffusion

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s furan and hydroxyethyl groups likely increase hydrophilicity compared to simpler analogues like 2-chloro-6-methyl-N-phenylbenzamide, which lacks polar side chains .
  • Bioactivity: Compounds with furan or oxadiazole moieties (e.g., LMM11) demonstrate antifungal activity, suggesting the target may share similar targets in microbial enzymes .

Crystallographic and Stability Insights

  • Crystal Packing : Benzamide derivatives with halogen substitutions (e.g., 2-chloro-6-fluoro) often exhibit strong intermolecular halogen bonding, enhancing crystalline stability .
  • Thermal Stability : The furan ring’s electron-rich nature may contribute to lower thermal stability compared to fully aromatic analogues like N-butyl-4-chlorobenzamide .

Biological Activity

The compound 2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19ClFN2O3\text{C}_{19}\text{H}_{19}\text{ClF}\text{N}_2\text{O}_3

This structure features a chloro and fluoro substituent on the benzene ring, a furan moiety, and a hydroxyethyl side chain, which are crucial for its biological activity.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that similar compounds within the benzamide class exhibit significant inhibition of histone deacetylases (HDACs), which play a critical role in epigenetic regulation of gene expression. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against HDAC3, suggesting that this compound may also possess HDAC inhibitory properties .

2. Antitumor Activity

In vitro studies have demonstrated that benzamide derivatives can exhibit antiproliferative effects on various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 1 to 5 μM against solid tumor cells such as HepG2 and MCF-7 . The mechanism often involves induction of apoptosis and cell cycle arrest.

Case Studies

  • Antiproliferative Assays
    • A study evaluated the antiproliferative activity of several benzamide derivatives against cancer cell lines. The results indicated that compounds with furan moieties exhibited enhanced cytotoxicity compared to their non-furan counterparts. The IC50 values for these derivatives ranged from 1.30 μM to 5 μM across different cell lines .
  • HDAC Inhibition
    • In a comparative analysis, a related compound showed selective inhibition of HDAC3 with an IC50 value of 95.48 nM, demonstrating the potential for isoform-selective HDAC inhibitors in cancer therapy . This suggests that this compound could similarly impact HDAC activity.

Data Table: Summary of Biological Activities

Activity IC50 Value (μM) Cell Line/Target Reference
Antiproliferative1.30HepG2
Antiproliferative4.20MCF-7
HDAC3 Inhibition0.095Enzymatic Assay
Apoptosis InductionN/AVarious Cancer Cell Lines

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodology:

  • Stepwise Synthesis : Begin with coupling 2-chloro-6-fluorobenzoic acid with 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization Parameters :
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Catalyst : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
  • Yield Improvement : Apply computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques effectively confirm structural integrity and purity, particularly for distinguishing regioisomers?

Methodology:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify furan ring protons (δ 6.3–7.4 ppm) and hydroxyethyl group signals (δ 3.5–4.5 ppm). Compare coupling patterns to differentiate regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragments (e.g., loss of –CH2OH group at m/z 154).
  • X-ray Crystallography : Resolve ambiguous regiochemistry via single-crystal analysis (e.g., compare dihedral angles of the benzamide and furan moieties) .

Q. What methodologies assess solubility and stability under physiological conditions for in vitro studies?

Methodology:

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and simulated biological fluids (e.g., PBS) .
  • Stability :
    • pH Stability : Incubate at 37°C for 24 hours; monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzamide).
    • Oxidative Stability : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., hydroxylated furan) .

Advanced Research Questions

Q. How should experiments investigate enzyme inhibition while controlling for off-target interactions?

Methodology:

  • Competitive Binding Assays : Use fluorescence polarization (FP) with labeled substrates (e.g., FITC-ATP for kinases) and titrate the compound to calculate IC50 .
  • Orthogonal Validation : Pair FP with surface plasmon resonance (SPR) to confirm binding kinetics (ka/kd) and rule out nonspecific interactions .
  • Molecular Docking : Perform in silico screening against target enzymes (e.g., COX-2) and decoy proteins to prioritize high-specificity candidates .

Q. What strategies elucidate reaction mechanisms in catalytic processes involving this compound?

Methodology:

  • Computational Studies :
    • Density Functional Theory (DFT) : Map potential energy surfaces for key intermediates (e.g., amide bond rotation barriers) .
  • Experimental Probes :
    • Isotopic Labeling : Synthesize 18O-labeled hydroxyethyl group to track nucleophilic attack pathways via MS/MS.
    • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. How can conflicting biological activity data across cell lines or model organisms be reconciled?

Methodology:

  • Dose-Response Analysis : Generate sigmoidal curves (EC50/Emax) in ≥3 cell lines (e.g., HepG2 vs. HEK293) to quantify potency variability .
  • Transcriptomic Profiling : Use RNA-seq to identify differential expression of target receptors (e.g., GPCRs) between models .
  • Assay Standardization : Normalize data using Z-factor metrics to control for batch effects (e.g., serum lot variability) .

Q. What in vitro models evaluate metabolic stability, and how is interspecies variability addressed?

Methodology:

  • Liver Microsomes : Incubate with human, rat, and mouse microsomes; quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic hotspots (e.g., furan ring oxidation).
  • Cross-Species Correlation : Apply allometric scaling to predict human clearance from preclinical data .

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